molecular formula C24H44N14O12S B1662203 (2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid CAS No. 1405-37-4

(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid

Cat. No. B1662203
CAS RN: 1405-37-4
M. Wt: 752.8 g/mol
InChI Key: LFFNIXQXRKNZCE-UHFFFAOYSA-N
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Scientific Research Applications

Capastat sulfate has a wide range of scientific research applications:

Preparation Methods

Capastat sulfate is synthesized through a fermentation process involving Streptomyces capreolus. The bacterium produces capreomycin, which is then isolated and purified. The compound is supplied as the disulfate salt, which is soluble in water . Industrial production involves large-scale fermentation, followed by extraction and purification processes to obtain the active compound in its usable form .

Chemical Reactions Analysis

Capastat sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The exact mechanism of action of capastat sulfate is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacteria . This binding interferes with the production of essential proteins, leading to the death of the bacterial cell. Capreomycin also binds to components in the bacterial cell, resulting in the production of abnormal proteins that are fatal to the bacteria .

Comparison with Similar Compounds

Capastat sulfate is often compared with other antituberculosis drugs such as:

  • Isoniazid
  • Pyrazinamide
  • Rifampin
  • Ethambutol

While these drugs are effective against tuberculosis, capastat sulfate is unique in its ability to treat multidrug-resistant strains of Mycobacterium tuberculosis. It is particularly useful when other first-line drugs are ineffective or cannot be used due to toxicity . The combination of capastat sulfate with other antibiotics enhances its efficacy and helps prevent the development of resistance .

properties

CAS RN

1405-37-4

Molecular Formula

C24H44N14O12S

Molecular Weight

752.8 g/mol

IUPAC Name

2,5-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid

InChI

InChI=1S/C24H42N14O8.H2O4S/c25-4-1-2-10(26)17(40)32-7-13-19(42)34-14(8-33-24(29)46)20(43)38-16(12-3-5-30-23(28)37-12)22(45)31-6-11(27)18(41)36-15(9-39)21(44)35-13;1-5(2,3)4/h8,10-13,15-16,39H,1-7,9,25-27H2,(H,31,45)(H,32,40)(H,34,42)(H,35,44)(H,36,41)(H,38,43)(H3,28,30,37)(H3,29,33,46);(H2,1,2,3,4)

InChI Key

LFFNIXQXRKNZCE-UHFFFAOYSA-N

Isomeric SMILES

C1CN=C(NC1[C@H]2C(=O)NC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)[C@H](CCCN)N)CO)N)N.OS(=O)(=O)O

SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N.OS(=O)(=O)O

Canonical SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)C(CCCN)N)CO)N)N.OS(=O)(=O)O

Pictograms

Irritant; Health Hazard

synonyms

(2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate

Origin of Product

United States

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